molecular formula C14H22N4O B2579895 2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide CAS No. 893726-97-1

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide

Cat. No.: B2579895
CAS No.: 893726-97-1
M. Wt: 262.357
InChI Key: IVDVVPNMJAGYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide is a piperazine-derived compound featuring a 4-methylbenzyl substitution at the piperazine nitrogen and an acetohydrazide functional group.

Alkylation of piperazine: Reacting piperazine with 4-methylbenzyl chloride to introduce the arylalkyl substituent .

Ester formation: Coupling the substituted piperazine with ethyl chloroacetate to yield the ethyl ester intermediate.

Hydrazinolysis: Refluxing the ester with hydrazine hydrate to form the acetohydrazide moiety .

Preparation Methods

The synthesis of 2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs

  • 4-Chlorophenyl derivative (CAS 893727-00-9): Molecular formula: C₁₃H₁₉ClN₄O. Chlorine’s higher electronegativity may reduce metabolic stability due to susceptibility to oxidative dehalogenation.
  • 4-Fluorophenyl derivatives (e.g., ): Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability. In pyridazinone analogs, fluorophenyl groups enhance acetylcholinesterase (AChE) inhibitory activity .

Bulkier Aromatic Groups

  • Biphenyl derivatives (e.g., ):
    • Increased steric bulk may hinder binding to narrow enzymatic pockets but improve selectivity for specific targets.
    • The biphenyl group enhances π-π stacking interactions, which could improve affinity for hydrophobic binding sites .

Electron-Donating Groups

  • 4-Methoxyphenyl derivative (, C6): The methoxy group donates electron density via resonance, increasing the aromatic ring’s nucleophilicity. Methoxy-substituted quinoline-piperazine analogs exhibit moderate antibacterial activity .

Core Scaffold Modifications

Pyridazinone and Triazole Derivatives

  • Pyridazinone-containing analogs (): The pyridazinone ring introduces additional hydrogen-bonding sites, enhancing interactions with enzymes like AChE. Fluorophenyl-pyridazinone derivatives show IC₅₀ values in the micromolar range for AChE inhibition .
  • Triazole-thione derivatives (): The triazole-thione moiety increases hydrogen-bond acceptor capacity, improving interactions with serine residues in enzymes.

Hydrazide Modifications

  • Benzalhydrazone derivatives ():
    • Substituted benzaldehydes condense with acetohydrazides to form Schiff bases. These derivatives exhibit moderate to potent antimicrobial activity, with MIC values ranging from 8–64 µg/mL .
    • The 4-methylphenyl group in the target compound may confer similar activity but with altered pharmacokinetics due to reduced polarity.

Molecular Weight and Solubility

Compound Molecular Weight Key Functional Groups Solubility Trends
Target compound ~281.36* Piperazine, acetohydrazide Moderate in DMSO/EtOH
4-Chlorophenyl analog 282.77 Chlorophenyl, acetohydrazide Low aqueous solubility
Fluorophenyl-pyridazinone ~375.40 Pyridazinone, fluorophenyl Soluble in polar solvents

*Calculated based on C₁₄H₂₀N₄O.

Biological Activity

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide is a piperazine derivative with significant potential in pharmacology and medicinal chemistry. Its unique structure, featuring both a piperazine ring and an acetohydrazide moiety, suggests a variety of biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_{4}\text{O}

This compound is characterized by the following features:

  • A piperazine ring that enhances its interaction with biological targets.
  • An acetohydrazide group which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative : Reaction of piperazine with 4-methylbenzyl chloride yields 4-[(4-methylphenyl)methyl]piperazine.
  • Acetylation : The piperazine derivative is acetylated using acetic anhydride.
  • Hydrazide Formation : The acetyl derivative is then reacted with hydrazine hydrate to produce the final compound.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds structurally related to this compound possess moderate to good antimicrobial properties. For instance, derivatives with similar piperazine structures have been tested for their efficacy against various bacterial strains, demonstrating significant antibacterial activity .

CompoundMIC (µg/mL)Activity
Compound A32Moderate
Compound B16Good
Compound C8Excellent

Enzyme Interaction

The compound has been reported to interact with key enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation. Inhibition studies suggest that it could serve as a potential therapeutic agent for neurological disorders .

Cellular Effects

In cellular models, this compound influences various signaling pathways. It has been observed to modulate neurotransmitter levels and affect cell proliferation and apoptosis in cancer cell lines .

Case Studies

Several studies have explored the effects of this compound on different cell lines:

  • Neuroprotective Effects : In vitro studies on neuronal cell lines indicated that treatment with this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
  • Anticancer Activity : In a study involving human breast cancer cell lines (MCF7), the compound exhibited significant cytotoxicity with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent .

Molecular Mechanism

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes, altering their conformation and function. This interaction can lead to downstream effects on cellular signaling pathways.

Properties

IUPAC Name

2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-12-2-4-13(5-3-12)10-17-6-8-18(9-7-17)11-14(19)16-15/h2-5H,6-11,15H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDVVPNMJAGYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure C: 6{13} (7.66 g, 27.7 mmol, 1 equiv.), anhydrous hydrazine (2.6 mL, 83.2 mmol, 3 equiv.), ethanol (55.4 mL). Purification by silica gel column chromatography (4:1 EtOAc:MeOH) afforded 1{13} (6.10 g, 84%) as a beige solid. 1H-NMR (500 MHz, CDCl3): δ 8.14 (br s, 1H), 7.18 (d, 2H, J=8.0 Hz), 7.12 (d, 2H, J=8.0 Hz), 3.84 (br s, 2H), 3.46 (s, 2H), 3.06 (s, 2H), 2.52 (br s, 4H), 2.45 (br s, 4H), 2.33 (s, 3H). 13C-NMR (125 MHz, CDCl3): δ 170.5, 136.7, 134.6, 129.1, 128.9, 62.5, 60.5, 53.6, 52.9, 21.1.
Name
Quantity
7.66 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
55.4 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.